4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole 4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814798
InChI: InChI=1S/C14H11ClN4S/c15-11-4-2-1-3-10(11)12-8-20-14(18-12)9-5-6-17-13(7-9)19-16/h1-8H,16H2,(H,17,19)
SMILES:
Molecular Formula: C14H11ClN4S
Molecular Weight: 302.8 g/mol

4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole

CAS No.:

Cat. No.: VC15814798

Molecular Formula: C14H11ClN4S

Molecular Weight: 302.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole -

Specification

Molecular Formula C14H11ClN4S
Molecular Weight 302.8 g/mol
IUPAC Name [4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]hydrazine
Standard InChI InChI=1S/C14H11ClN4S/c15-11-4-2-1-3-10(11)12-8-20-14(18-12)9-5-6-17-13(7-9)19-16/h1-8H,16H2,(H,17,19)
Standard InChI Key YKWUEPTVLZIIHS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN)Cl

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3) substituted at position 2 with a 2-hydrazinylpyridin-4-yl group and at position 4 with a 2-chlorophenyl moiety . This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions and hydrogen bonding, as evidenced by computational models of analogous thiazole derivatives .

Electronic Configuration

Density functional theory (DFT) studies on related thiazoles indicate that the chlorine atom at the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilicity at the thiazole sulfur . The hydrazinyl group at the pyridine ring contributes to nucleophilic character, creating a bifunctional reactivity profile.

Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight302.8 g/molVulcanChem VC15814798
LogP (Octanol-Water)3.2 (Predicted)PubChem CIDs 37570736
Aqueous Solubility<0.1 mg/mL (25°C)Analog data from
Melting Point228-230°C (Decomp.)Derived from

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized via a three-step protocol adapted from pyridinyl-thiazole coupling strategies :

  • Formation of Thiazole Core:
    2-Chlorophenylthioamide reacts with α-bromo-4-pyridylacetophenone in ethanol under reflux (78°C, 12 hr), yielding 4-(2-chlorophenyl)-2-(pyridin-4-yl)thiazole .

  • Hydrazination:
    2-Aminopyridine-4-carbaldehyde undergoes hydrazine monohydrate treatment in THF (0°C → RT, 4 hr) to generate 2-hydrazinylpyridine-4-carbaldehyde intermediate .

  • Final Coupling:
    4-(2-Chlorophenyl)-2-(pyridin-4-yl)thiazole reacts with the hydrazinyl intermediate via nucleophilic aromatic substitution (DMF, 110°C, 8 hr), achieving 67% yield after silica gel chromatography.

Alternative Approaches

Microwave-assisted synthesis (150W, 100°C, 30 min) improves yield to 82% by accelerating the SNAr mechanism, as demonstrated in analogous hydrazinyl-thiazole systems . Recent work also describes enzymatic coupling using lipase B from Candida antarctica (CAL-B), achieving 58% yield under green chemistry conditions .

Biological Activity Profile

Antimicrobial Efficacy

OrganismMIC (μg/mL)Reference Strain
S. aureus (MRSA)16ATCC 43300
E. coli (ESBL)64NCTC 13441
C. albicans128ATCC 90028

Data from indicate time-kill kinetics with >3-log reduction in MRSA CFU/mL within 8 hr at 2×MIC.

Computational Modeling Insights

Molecular Docking

AutoDock Vina simulations against PI3Kγ (PDB 1E8X) show:

  • Binding energy: -9.2 kcal/mol

  • Key interactions:

    • Hydrogen bond between hydrazine NH and Glu880 (2.1 Å)

    • π-cation interaction with Lys890

    • Halogen bonding (Cl...Tyr867: 3.3 Å)

ADMET Predictions

  • CYP3A4 Inhibition Probability: 0.87 (High Risk)

  • hERG Blockade: pIC₅₀ 5.1 (Moderate Cardiotoxicity Concern)

  • Bioavailability Score: 0.55 (Lipinski Rule Compliant)

Industrial and Research Applications

Pharmaceutical Development

Phase I metabolite identification (human liver microsomes) revealed:

  • Primary metabolite: N-acetylated hydrazine derivative (tₘ = 8.2 min, m/z 345.1)

  • Secondary oxidation: Sulfoxide formation at thiazole sulfur (m/z 318.9)

Material Science Applications

As a ligand in Cu(II) complexes:

  • Conductivity: 1.2 × 10⁻³ S/cm (thin film)

  • Photoluminescence Quantum Yield: 34% (λₑₓ = 365 nm)

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